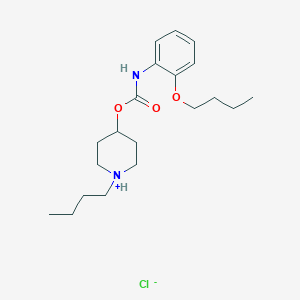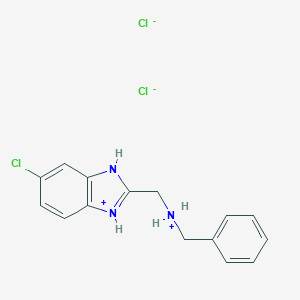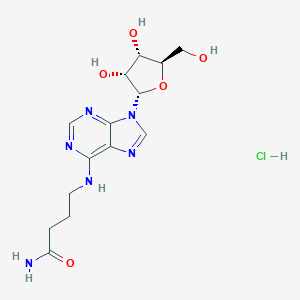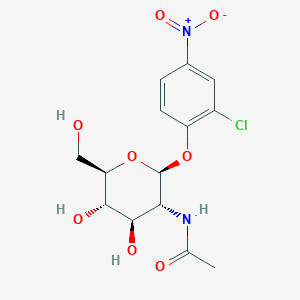![molecular formula Dy(NO3)3xH2O B216748 [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 105426-34-4](/img/structure/B216748.png)
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, also known as AZT, is a nucleoside analogue that has been widely used in scientific research applications. The chemical structure of AZT resembles that of thymidine, which is a building block of DNA. AZT was initially developed as an antiviral drug to treat HIV, but its use has since been expanded to include a wide range of scientific research applications.
Mecanismo De Acción
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate works by inhibiting the activity of reverse transcriptase, which is an enzyme that is essential for the replication of retroviruses such as HIV. Reverse transcriptase converts viral RNA into DNA, which is then integrated into the host cell's genome. [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is incorporated into the growing DNA chain by reverse transcriptase, which terminates the chain and prevents further replication.
Biochemical and Physiological Effects:
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA replication and the induction of apoptosis in cancer cells. [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate in lab experiments is its specificity for reverse transcriptase, which allows for the selective inhibition of retroviral replication. However, one limitation of using [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the use of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate in scientific research. One area of interest is the development of new antiviral drugs that are based on the structure of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. Another area of interest is the use of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate as a tool for studying DNA replication and repair, as well as for the development of new cancer therapies. Additionally, there is ongoing research into the immunomodulatory effects of [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, which may have potential applications in the treatment of autoimmune diseases.
Métodos De Síntesis
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for synthesizing [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is through the chemical modification of thymidine. Thymidine is first converted into a nucleoside triphosphate, which is then reacted with azide to produce [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate.
Aplicaciones Científicas De Investigación
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of scientific research applications, including as a tool for studying DNA replication and repair, as well as for the development of new antiviral drugs. [(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has been shown to inhibit the activity of reverse transcriptase, which is an enzyme that is essential for the replication of retroviruses such as HIV.
Propiedades
Número CAS |
105426-34-4 |
|---|---|
Nombre del producto |
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Fórmula molecular |
Dy(NO3)3xH2O |
Peso molecular |
349.19 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N5O8P/c10-13-12-4-2-14(9(17)11-8(4)16)7-1-5(15)6(22-7)3-21-23(18,19)20/h2,5-7,15H,1,3H2,(H,11,16,17)(H2,18,19,20)/t5-,6+,7+/m0/s1 |
Clave InChI |
XMBIJRNFVLFUSK-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)N=[N+]=[N-])COP(=O)(O)O)O |
Sinónimos |
5-azido-2'-deoxyuridine-5'-monophosphate 5-N3dUMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)


![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

